

# Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-(2-Methoxy-2-methylpropyl)formamide

Cat. No.: B173919

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a concise summary of the available spectroscopic data for the compound **N-(2-Methoxy-2-methylpropyl)formamide**. Due to the compound's nature as a potential intermediate in organic synthesis, publicly available data is limited. This guide presents the essential reported spectroscopic information and outlines a generalized experimental workflow for its characterization.

## Compound Identification

Identifier	Value
IUPAC Name	N-(2-methoxy-2-methylpropyl)formamide
CAS Number	86366-22-3
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	131.17 g/mol
Canonical SMILES	<chem>COC(C)(C)CNC=O</chem>

## Spectroscopic Data Summary

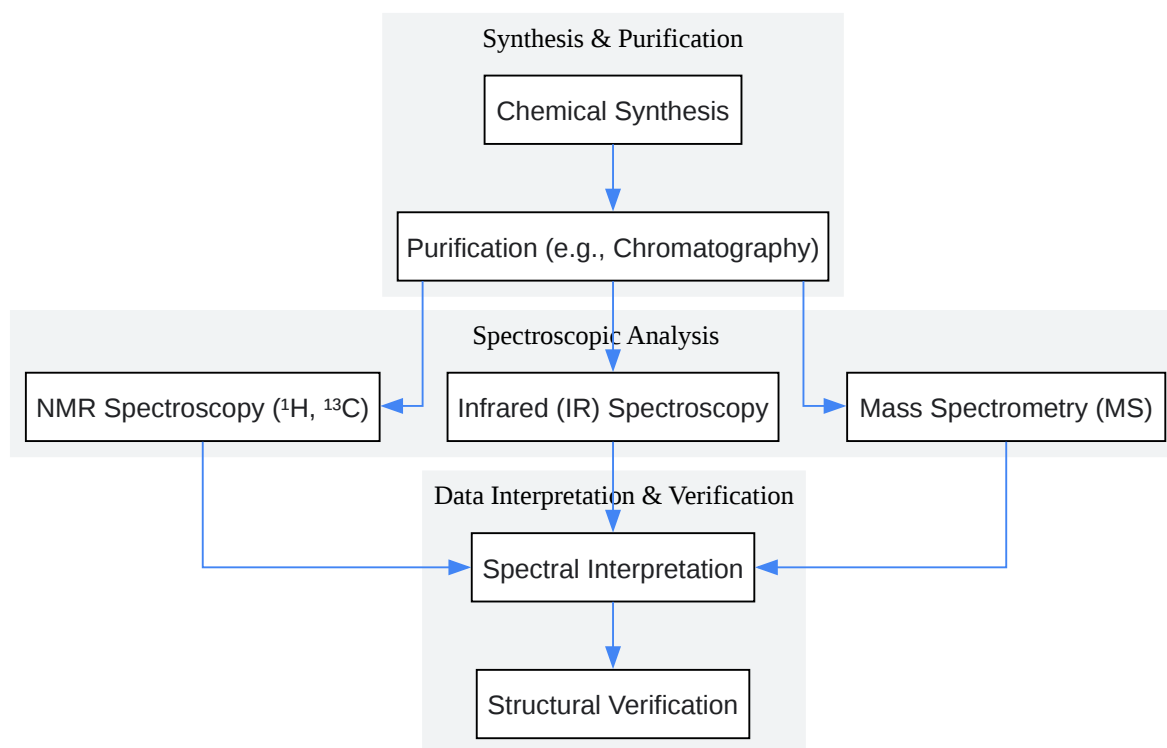
The following table summarizes the key spectroscopic data points that have been reported for **N-(2-Methoxy-2-methylpropyl)formamide**. This data is crucial for the structural elucidation

and purity assessment of the compound.

Spectroscopic Technique	Observed Peaks / Signals (and multiplicity, where applicable)	Interpretation
Proton NMR ( $^1\text{H}$ NMR)	1.21 (s, 6H), 3.20 (s, 3H), 3.33 (d, 2H), 6.55 (br s, 1H), 8.14 (s, 1H)	These signals correspond to the different proton environments within the molecule, confirming the presence of the two methyl groups, the methoxy group, the methylene group adjacent to the nitrogen, the amide proton, and the formyl proton.
Infrared (IR) Spectroscopy	3299 (N-H stretch), 1667 (C=O stretch, amide I), 1530 (N-H bend, amide II) $\text{cm}^{-1}$	The prominent absorption bands are characteristic of a secondary amide, indicating the presence of the N-H and C=O functional groups.

## Experimental Protocols

While specific, detailed experimental protocols for the acquisition of the above data are not extensively published, a generalized workflow for the characterization of **N-(2-Methoxy-2-methylpropyl)formamide** is presented below. This workflow represents a standard approach in synthetic and medicinal chemistry for the structural verification of a novel or synthesized compound.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **N-(2-Methoxy-2-methylpropyl)formamide** in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

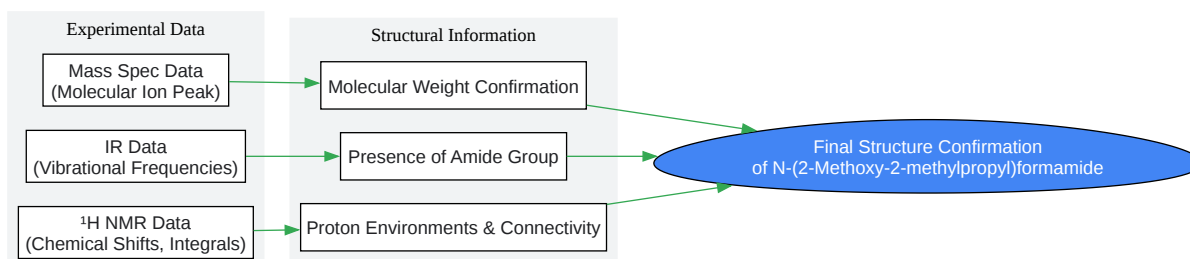
- **Data Processing:** Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.
- **Analysis:** Integrate the proton signals, determine chemical shifts, and analyze coupling patterns to elucidate the proton and carbon environments within the molecule.

## Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample using an appropriate method, such as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
- **Data Acquisition:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a standard wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- **Analysis:** Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H stretch, C=O stretch).

## Logical Relationships in Structural Elucidation

The process of confirming the structure of **N-(2-Methoxy-2-methylpropyl)formamide** relies on the logical correlation of data from different spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combination leads to an unambiguous assignment.



[Click to download full resolution via product page](#)

Caption: The logical flow of combining different spectroscopic data to confirm the chemical structure.

- To cite this document: BenchChem. [Spectroscopic Analysis of N-(2-Methoxy-2-methylpropyl)formamide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b173919#spectroscopic-data-analysis-of-n-2-methoxy-2-methylpropyl-formamide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)